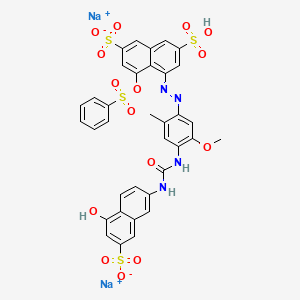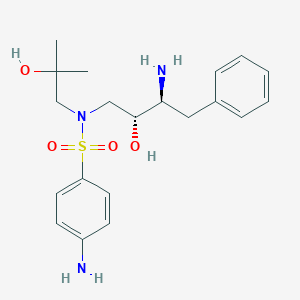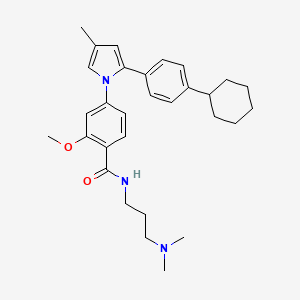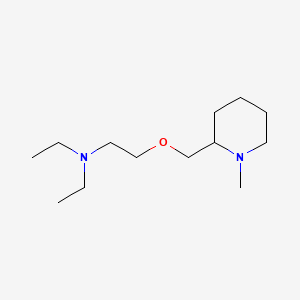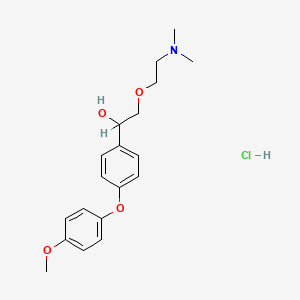
Benzoic acid, 2-fluoro-, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-fluoro-, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide is a complex organic compound with a unique structure that includes a benzoic acid core substituted with a fluorine atom and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-fluoro-, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves multiple steps. One common method starts with the preparation of 2-fluorobenzoic acid, which is then reacted with appropriate reagents to introduce the ethoxy and oxopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-fluoro-, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 2-fluoro-, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which Benzoic acid, 2-fluoro-, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: Shares the benzoic acid core and fluorine substitution but lacks the hydrazide group.
Ethyl 2-fluorobenzoate: Similar structure but with an ester group instead of the hydrazide.
2,2-Dimethylhydrazine: Contains the hydrazine moiety but lacks the benzoic acid core.
Properties
CAS No. |
96804-53-4 |
|---|---|
Molecular Formula |
C14H19FN2O3 |
Molecular Weight |
282.31 g/mol |
IUPAC Name |
ethyl 3-[dimethylamino-(2-fluorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C14H19FN2O3/c1-4-20-13(18)9-10-17(16(2)3)14(19)11-7-5-6-8-12(11)15/h5-8H,4,9-10H2,1-3H3 |
InChI Key |
SMPRCFNYNLGMKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C(=O)C1=CC=CC=C1F)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






